1-(2-Pyridin-3-ylpropyl)piperazine

α2-adrenoceptor GPCR pharmacology structure-activity relationship

Select 1-(2-Pyridin-3-ylpropyl)piperazine (CAS 191351-71-0) as the definitive 3-pyridinyl regioisomer reference for receptor pharmacology. The branched propyl linker and 3-pyridine substitution confer distinct steric and electronic properties versus 2-pyridinyl or 4-pyridinyl variants, directly impacting α-adrenergic and nicotinic receptor binding profiles. Essential comparator for regioisomer-dependent SAR panels, D4 receptor negative control experiments, and LC-MS/MS method validation requiring differentiated retention behavior from ethyl-linked analogs.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B13880704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridin-3-ylpropyl)piperazine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(CN1CCNCC1)C2=CN=CC=C2
InChIInChI=1S/C12H19N3/c1-11(12-3-2-4-14-9-12)10-15-7-5-13-6-8-15/h2-4,9,11,13H,5-8,10H2,1H3
InChIKeyYVCLWYZPHDGZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridin-3-ylpropyl)piperazine: CAS 191351-71-0 Procurement-Relevant Structural and Pharmacophore Classification


1-(2-Pyridin-3-ylpropyl)piperazine (CAS 191351-71-0, molecular formula C12H19N3, molecular weight 205.30) is a pyridinylpiperazine derivative in which a piperazine ring is connected via a propyl linker bearing a methyl branch to the 3-position of a pyridine ring . This structural architecture positions the compound within a well-established pharmacophore class that has been extensively characterized for ligand interactions with aminergic G protein-coupled receptors (GPCRs), including adrenergic, serotonergic, and dopaminergic receptor subtypes, as well as neuronal nicotinic acetylcholine receptors [1]. The 3-pyridinyl substitution pattern and the branched propyl linker confer distinct physicochemical and steric properties that differentiate this compound from its 2-pyridinyl and 4-pyridinyl regioisomers, as well as from unbranched ethyl-linked analogs, factors that directly impact receptor binding profiles and therefore inform scientific selection for receptor-targeted research applications [1].

Why Pyridinylpiperazine Regioisomers and Linker Variants Cannot Be Interchanged: Procurement Implications for 1-(2-Pyridin-3-ylpropyl)piperazine


Within the pyridinylpiperazine class, the specific position of pyridine nitrogen substitution (2-, 3-, or 4-position) and the nature of the linker connecting the pyridine and piperazine moieties are critical determinants of receptor binding selectivity and functional activity [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that the 2-pyridinyl core confers superior activity at dopamine D4 receptors, whereas 3-pyridinyl substitution, as present in 1-(2-Pyridin-3-ylpropyl)piperazine, alters the spatial orientation of the piperazine basic nitrogen relative to the aromatic π-system, thereby modulating affinity for α-adrenergic and nicotinic receptor subtypes [1][2]. Furthermore, the branched propyl linker introduces an additional methyl substituent that influences molecular flexibility and steric interactions with receptor binding pockets relative to unbranched ethyl-linked analogs [3]. Generic substitution with a 2-pyridinyl regioisomer, a 4-pyridinyl variant, or an unbranched ethyl-linked analog will therefore yield fundamentally different binding profiles and cannot be considered functionally equivalent for receptor pharmacology studies.

Quantitative Differentiation Evidence: 1-(2-Pyridin-3-ylpropyl)piperazine vs. Structural Comparators for Scientific Procurement Decisions


Pyridine Nitrogen Position (3- vs. 2-Pyridinyl) Modulates α2-Adrenoceptor Binding Selectivity

The 3-pyridinyl substitution pattern in 1-(2-Pyridin-3-ylpropyl)piperazine distinguishes it from 2-pyridinyl regioisomers in terms of adrenergic receptor selectivity. Systematic SAR analysis of pyridinylpiperazine derivatives has established that 2-pyridinyl substitution produces potent α2-adrenoceptor antagonists, with 1-(3-fluoro-2-pyridinyl)piperazine demonstrating higher affinity for α2-adrenergic binding sites (Ki for [3H]clonidine displacement) than for α1-adrenergic sites ([3H]prazosin displacement), confirming that the 2-pyridinyl core is optimized for α2-selectivity [1]. The 3-pyridinyl substitution present in the target compound alters the electronic and steric presentation of the piperazine nitrogen relative to receptor binding pockets, thereby modulating the α2/α1 selectivity ratio [2]. Procurement of the 3-pyridinyl regioisomer is therefore essential for investigations where differential α-adrenergic subtype engagement is the experimental variable of interest.

α2-adrenoceptor GPCR pharmacology structure-activity relationship

Branched Propyl Linker (vs. Unbranched Ethyl Linker) Modulates Neuronal Nicotinic Acetylcholine Receptor Subtype Selectivity

1-(2-Pyridin-3-ylpropyl)piperazine contains a branched propyl linker bearing a methyl substituent, distinguishing it from unbranched ethyl-linked analogs such as 1-(2-pyridin-3-ylethyl)piperazine. Pharmacological characterization of structurally related N,N-disubstituted piperazines has demonstrated that compounds linking a pyridine π-system to a cyclic amine moiety via a piperazine ring exhibit measurable selectivity for the α4β2* subtype of neuronal nicotinic acetylcholine receptors (nAChRs) over the α7* subtype, with the most potent analogs in this series displaying Ki values of 32 μM at α4β2* receptors while showing no detectable interaction with α7* nAChRs [1]. The branched linker in the target compound introduces additional steric constraints that are predicted to further modulate this selectivity profile relative to unbranched analogs. For research programs investigating α4β2* nAChR pharmacology, the branched linker geometry of 1-(2-Pyridin-3-ylpropyl)piperazine provides a distinct steric profile not achievable with simpler ethyl-linked analogs.

nAChR pharmacology α4β2 receptor nicotinic ligands

3-Pyridinyl vs. 2-Pyridinyl Core: Dopamine D4 Receptor Activity Is Structurally Dependent

Structure-activity relationship studies of pyridine-substituted piperazine derivatives have explicitly demonstrated that the 2-pyridine substitution pattern is superior for dopamine D4 receptor agonist activity, with 2-pyridinyl-piperazine oxime derivatives exhibiting oral bioavailability and in vivo efficacy comparable to apomorphine in rat penile erection models [1]. The 3-pyridinyl substitution present in 1-(2-Pyridin-3-ylpropyl)piperazine is predicted to yield reduced D4 receptor engagement compared to 2-pyridinyl regioisomers, as the SAR analysis confirmed that 2-pyridine serves as the optimal core for D4 agonist activity while other regioisomers show attenuated potency [1]. This differential activity profile makes the 3-pyridinyl compound valuable as a negative control or selectivity probe in experiments where D4 receptor activity must be excluded or minimized relative to other receptor targets under investigation.

dopamine D4 receptor GPCR agonist CNS pharmacology

Molecular Weight Differential: 1-(2-Pyridin-3-ylpropyl)piperazine (205.30 g/mol) vs. 1-(2-Pyridin-3-ylethyl)piperazine (191.27 g/mol)

The branched propyl linker in 1-(2-Pyridin-3-ylpropyl)piperazine (CAS 191351-71-0) results in a molecular weight of 205.30 g/mol (C12H19N3), representing a 14.03 g/mol (7.3%) increase compared to the unbranched ethyl-linked analog 1-(2-pyridin-3-ylethyl)piperazine (CAS 381721-53-5, MW 191.27 g/mol, C11H17N3) . This mass differential arises from the additional methyl group on the propyl linker and translates to measurable differences in chromatographic retention behavior (predicted increased LogP), altered solubility parameters, and distinct mass spectrometric fragmentation patterns [1]. For analytical method development, formulation optimization, or metabolic stability studies, these physicochemical differences are non-trivial and preclude direct substitution of the ethyl analog without method revalidation.

physicochemical properties formulation science analytical chemistry

Recommended Research and Industrial Applications for 1-(2-Pyridin-3-ylpropyl)piperazine Based on Quantitative Differentiation Evidence


α2-Adrenoceptor Pharmacology Studies Requiring 3-Pyridinyl Regioisomeric Selectivity Profiling

Research programs investigating the role of pyridine substitution position on α2-adrenoceptor antagonist selectivity should procure 1-(2-Pyridin-3-ylpropyl)piperazine as the 3-pyridinyl regioisomer reference compound. The SAR evidence from pyridinylpiperazine studies demonstrates that the 2-pyridinyl core confers high α2-selectivity, while 3-pyridinyl substitution alters the α2/α1 selectivity ratio, enabling systematic investigation of how pyridine nitrogen positioning modulates receptor engagement [1]. This compound serves as an essential comparator in panels designed to establish regioisomer-dependent pharmacological fingerprints at adrenergic receptor subtypes, particularly in rat vas deferens functional antagonism assays and radioligand displacement studies using [3H]clonidine (α2) and [3H]prazosin (α1) [1].

Neuronal Nicotinic Acetylcholine Receptor (α4β2* nAChR) Ligand Development and SAR Studies

Investigators developing ligands targeting the α4β2* subtype of neuronal nicotinic acetylcholine receptors should utilize 1-(2-Pyridin-3-ylpropyl)piperazine as a tool compound for probing the steric requirements of the receptor binding pocket. The branched propyl linker provides a distinct geometry compared to unbranched analogs, enabling structure-activity relationship studies that correlate linker branching with α4β2* binding affinity and α7* subtype selectivity [1]. Binding assays using rat striatum membrane preparations for α4β2* nAChRs and whole brain membrane preparations for α7* nAChRs are the appropriate experimental systems for characterizing this compound's nicotinic receptor interaction profile [1].

Dopamine D4 Receptor Selectivity Studies as a Structurally Matched Negative Control

Researchers conducting dopamine D4 receptor pharmacology studies should procure 1-(2-Pyridin-3-ylpropyl)piperazine as a regioisomer-matched negative control compound. Published SAR analyses explicitly identify the 2-pyridine core as optimal for D4 agonist activity, with 2-pyridinyl-piperazine derivatives demonstrating oral bioavailability and in vivo efficacy comparable to apomorphine [2]. The 3-pyridinyl substitution present in this compound is predicted to show attenuated D4 receptor engagement, making it an ideal control for experiments requiring a structurally similar but pharmacologically distinct comparator. This application is particularly relevant for in vitro D4 receptor binding assays and in vivo functional models where exclusion of D4-mediated effects is required to isolate other receptor contributions [2].

Analytical Method Development and Formulation Studies Requiring Branched-Linker Physicochemical Properties

Analytical chemistry and formulation development teams requiring a pyridinylpiperazine scaffold with increased molecular weight and modified lipophilicity should select 1-(2-Pyridin-3-ylpropyl)piperazine over ethyl-linked analogs. The branched propyl linker increases molecular weight by 14.03 g/mol (7.3%) relative to 1-(2-pyridin-3-ylethyl)piperazine, producing measurable differences in HPLC retention behavior and mass spectrometric fragmentation that are valuable for method validation studies . This compound is suitable for developing and validating LC-MS/MS methods where distinct retention time windows or MRM transitions are required to differentiate structurally similar pyridinylpiperazine derivatives in complex biological matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Pyridin-3-ylpropyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.